molecular formula C28H33FN4O4S B15004941 7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid

7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid

Cat. No.: B15004941
M. Wt: 540.7 g/mol
InChI Key: JUGJNAIDTYGORN-UHFFFAOYSA-N
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Description

7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid is a complex organic compound that combines several functional groups, including adamantane, piperazine, quinoline, and carboxylic acid. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is typically synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then reacted with piperazine to form the adamantane-piperazine derivative.

The final step involves the coupling of the adamantane-piperazine derivative with the quinoline derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.

    Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantane-1,3,5,7-tetracarboxylic acid , while substitution of the fluoro group can yield various quinoline derivatives.

Scientific Research Applications

7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication . For its anticancer activity, the compound may inhibit specific kinases or other proteins involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core structure.

    Quinoline derivatives: Compounds such as chloroquine and quinine are well-known quinoline derivatives with antimalarial activity.

    Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics.

Uniqueness

7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid is unique due to its combination of multiple functional groups, which confer a broad range of biological activities. The presence of the adamantane moiety enhances its lipophilicity and membrane permeability, while the quinoline and piperazine moieties contribute to its antibacterial and anticancer properties .

Properties

Molecular Formula

C28H33FN4O4S

Molecular Weight

540.7 g/mol

IUPAC Name

7-[4-(adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C28H33FN4O4S/c1-2-31-15-20(25(35)36)24(34)19-10-21(29)23(11-22(19)31)32-3-5-33(6-4-32)27(38)30-26(37)28-12-16-7-17(13-28)9-18(8-16)14-28/h10-11,15-18H,2-9,12-14H2,1H3,(H,35,36)(H,30,37,38)

InChI Key

JUGJNAIDTYGORN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C45CC6CC(C4)CC(C6)C5)F)C(=O)O

Origin of Product

United States

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